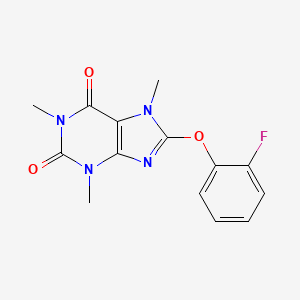![molecular formula C16H11F4N5O B11069916 5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11069916.png)
5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalyst development.
4-Amino-2-Trifluoromethyl-Phenyl Retinate: Studied for its effects on cancer cell proliferation.
Uniqueness
5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and the stability of the triazole ring. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H11F4N5O |
|---|---|
Molecular Weight |
365.28 g/mol |
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C16H11F4N5O/c17-10-6-2-3-7-11(10)22-15(26)13-14(21)25(24-23-13)12-8-4-1-5-9(12)16(18,19)20/h1-8H,21H2,(H,22,26) |
InChI Key |
NHUAEPFHKKSZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069833.png)
![2-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069842.png)
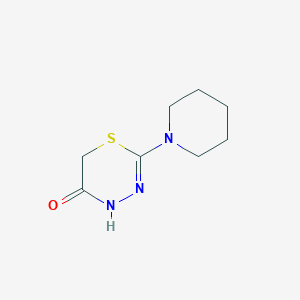
![N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B11069861.png)
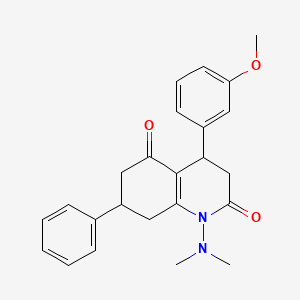
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11069885.png)
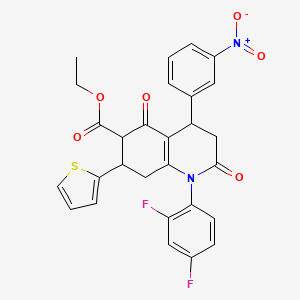
![ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B11069888.png)
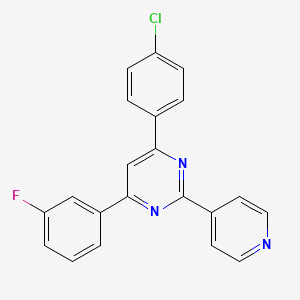
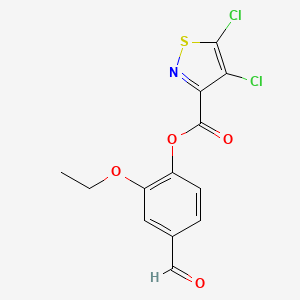
![3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid](/img/structure/B11069903.png)
![1-(2,4-difluorophenyl)-3-[(2,4-difluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11069909.png)

